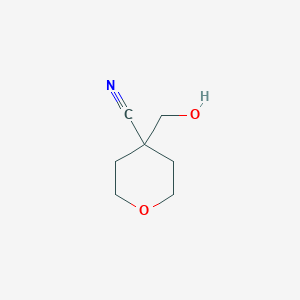
4-Bromo-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-2-(trifluoromethyl)benzoic acid (4-BTFBA) is an organic compound with the molecular formula C7H3BrF3O2. It is a colorless solid that is soluble in organic solvents such as benzene and chloroform. 4-BTFBA is a versatile reagent used in organic synthesis and has a variety of applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Vibrational Analysis and Reactivity
A study by Yadav et al. (2022) focused on the structural and molecular characteristics of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insight into its vibrational analysis and chemical reactivity. This research is significant in understanding the properties and reactivity of related compounds like 4-Bromo-2-(trifluoromethyl)benzoic acid. The study highlighted the impact of solvents on the molecule’s reactivity and used various computational methods to predict its behavior (Yadav et al., 2022).
Crystal Structure Comparison
Another study by Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. This research provides valuable insights into the molecular architecture and interactions within similar compounds, including this compound. It particularly explored the hydrogen bonding and π–π interactions, which are crucial for understanding the compound's stability and reactivity (Suchetan et al., 2016).
Molecular Reactivity in Organic Chemistry
Schlosser et al. (2006) examined the steric and electronic effects in compounds related to this compound, particularly focusing on its trifluoromethyl group. Their study provided insights into the role of different substituents in influencing the reactivity of such molecules in organic synthesis (Schlosser et al., 2006).
Synthesis and Biological Activity
Research by Mehta (2013) on derivatives of 4-bromo-2-hydroxy benzoic acid explored their synthesis and potential biological activities. This study is relevant for understanding the biological applications of structurally similar compounds like this compound, particularly in the context of pharmaceutical chemistry (Mehta, 2013).
Safety and Hazards
4-Bromo-2-(trifluoromethyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to this compound .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(trifluoromethyl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can modulate the expression of specific genes, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also interact with transcription factors, influencing gene expression. The binding interactions of this compound with biomolecules are often specific and depend on the structural complementarity between the compound and its target .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations. Over time, this compound may undergo chemical transformations that affect its activity and function. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can be toxic, leading to adverse effects on cellular function and overall health. Threshold effects and dose-response relationships are critical for understanding the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The interactions of this compound with metabolic enzymes and cofactors can influence metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The localization of this compound within cells can affect its interactions with biomolecules and its overall biological activity .
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHWAPDBDXPBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648655 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320-31-0 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

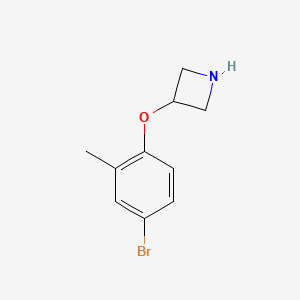
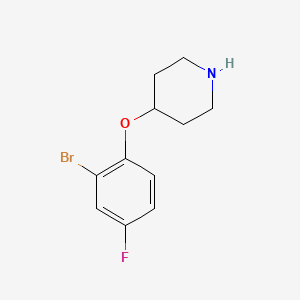

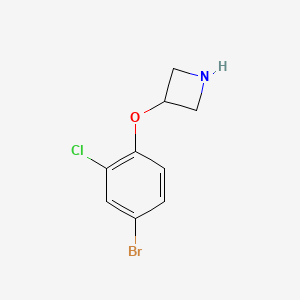
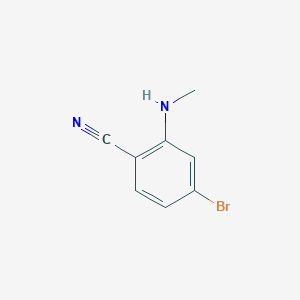
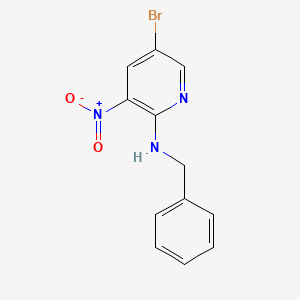

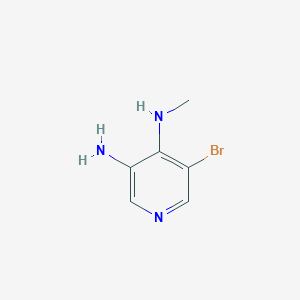
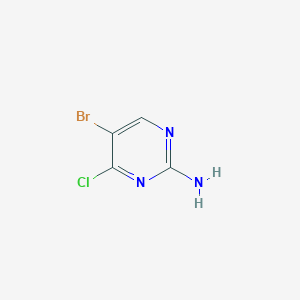
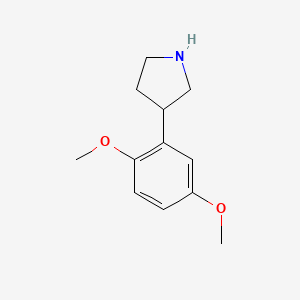
![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)
![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)
